molecular formula C25H27N3O4 B2518320 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide CAS No. 1207061-83-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide

Cat. No. B2518320
CAS RN: 1207061-83-3
M. Wt: 433.508
InChI Key: TXCLTKKNORNCMV-QDEBKDIKSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled Radical Polymerization

One study discusses the controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the potential of acrylamide derivatives in creating polymers with specific structural features (Mori, Sutoh, & Endo, 2005). This process highlights the versatility of acrylamide derivatives in polymer chemistry, offering controlled molecular weight and low polydispersity.

Novel Synthetic Pathways

Another area of research focuses on the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, a compound showcasing versatile reactivity with acrylamide derivatives. This study illustrates the compound's ability to react with heterocyclic amines, forming novel fused heterocycles, which underscores the broad utility of acrylamide derivatives in synthesizing complex organic molecules (Farag, Dawood, & Abdelhamid, 1997).

Visible-Light-Mediated Synthesis

Research into visible-light-mediated decarboxylative tandem carbocyclization of acrylamide-tethered alkylidenecyclopropanes has been reported, leading to the formation of polycyclic benzazepine derivatives. This study demonstrates the innovative use of visible light in activating acrylamide derivatives for the synthesis of complex structures under mild conditions, showcasing the compound's potential in green chemistry applications (Zhang, Ning, Long, Wei, & Shi, 2020).

Biomonitoring and Environmental Impact

Lastly, a study on the biomonitoring of benzene and acrylamide metabolites in urine samples from children and adolescents highlights the relevance of acrylamide derivatives in environmental and health sciences. This research investigates the exposure levels of potentially harmful substances, including acrylamide derivatives, in a population-representative sample, emphasizing the importance of monitoring environmental pollutants and their metabolites (Schwedler, Murawski, Schmied-Tobies, Rucic, Scherer, Pluym, Scherer, Bethke, & Kolossa-Gehring, 2020).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-24(11-3-18-2-10-22-23(16-18)32-17-31-22)26-20-6-8-21(9-7-20)27-12-1-13-28(15-14-27)25(30)19-4-5-19/h2-3,6-11,16,19H,1,4-5,12-15,17H2,(H,26,29)/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLTKKNORNCMV-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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